Product packaging for Methyl 2-(4-bromo-3-chlorophenyl)acetate(Cat. No.:CAS No. 171425-52-8)

Methyl 2-(4-bromo-3-chlorophenyl)acetate

Cat. No.: B1422898
CAS No.: 171425-52-8
M. Wt: 263.51 g/mol
InChI Key: YDILXORBWYRLID-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3-chlorophenyl)acetate (CAS: 171425-52-8) is an aromatic ester with the molecular formula C₉H₈BrClO₂. Its structure comprises a methyl ester group linked to a phenyl ring substituted with bromine (4-position) and chlorine (3-position) . Key identifiers include:

  • SMILES: COC(=O)CC1=CC(=C(C=C1)Br)Cl
  • InChIKey: YDILXORBWYRLID-UHFFFAOYSA-N
    Predicted collision cross-section (CCS) values for its adducts range from 143.7 to 148.9 Ų, indicating moderate molecular size and polarity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrClO2 B1422898 Methyl 2-(4-bromo-3-chlorophenyl)acetate CAS No. 171425-52-8

Properties

IUPAC Name

methyl 2-(4-bromo-3-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDILXORBWYRLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171425-52-8
Record name methyl 2-(4-bromo-3-chlorophenyl)acetate
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Preparation Methods

Direct Esterification Method

  • Process Description: The carboxylic acid group of 2-(4-bromo-3-chlorophenyl)acetic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to form the methyl ester.

  • Reaction Conditions: Reflux is maintained to drive the equilibrium toward ester formation, ensuring complete conversion.

  • Advantages: Straightforward and classical approach; widely used in laboratory-scale synthesis.

  • Limitations: Use of corrosive and toxic catalysts like sulfuric acid; potential for side reactions; longer reaction times; difficulty in catalyst removal; less suitable for large-scale production due to environmental and safety concerns.

Transesterification Method Using Lewis Acid Catalysts

  • Process Description: This method involves the ester exchange reaction between alpha-bromo-2-chlorophenylacetic acid and methyl acetate catalyzed by Lewis acids such as titanium tetrachloride, magnesium perchlorate, or zinc chloride.

  • Catalysts: Titanium tetrachloride is preferred for its catalytic efficiency, but magnesium perchlorate and zinc chloride are also effective.

  • Reaction Parameters:

    • Molar ratio of Lewis acid catalyst to substrate: 0.02–0.08:1 (preferably 0.04–0.06:1)
    • Methyl acetate volume: 2–10 times the volume of substrate (preferably 6–8 times)
    • Reaction time: 2–16 hours (preferably 4–8 hours)
    • Temperature: Reflux conditions (typically around methyl acetate boiling point)
  • Advantages:

    • High product purity (>99% by HPLC)
    • High yields (>90%)
    • Shorter reaction times compared to direct esterification
    • Lower toxicity and corrosion issues compared to sulfuric acid or sulfur oxychloride catalysts
    • Easier control and scalability, suitable for industrial production
    • Cost-effective due to lower catalyst consumption and mild reaction conditions
Embodiment Catalyst (molar ratio) Methyl Acetate Volume (times substrate) Reaction Time (hours) Yield (%) Purity (HPLC %)
1 Titanium tetrachloride (0.02) 5 8 86.93 99.2
2 Titanium tetrachloride (0.04) 6 4 93.37 99.6
3 Titanium tetrachloride (0.02) 10 10 87.69 99.3
4 Titanium tetrachloride (0.08) 4 8 92.61 99.5
5 Titanium tetrachloride (0.02) 5 2 85.80 98.8
6 Magnesium perchlorate (0.02) 5 8 75.80 99.1
7 Zinc chloride (0.02) 5 8 74.81 97.8
Control (Direct Esterification) Sulfuric acid (excess) Methanol (6 times) 5 87.74 99.1
  • The data shows that titanium tetrachloride catalysis provides the best balance of yield and purity within shorter reaction times.

  • Magnesium perchlorate and zinc chloride are less effective catalysts but still yield acceptable purity.

  • The transesterification method surpasses the traditional sulfuric acid-catalyzed esterification in yield and operational safety.

  • Lewis Acid Catalysis: The Lewis acid coordinates with the carbonyl oxygen of methyl acetate, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the carboxylate of the alpha-bromo-2-chlorophenylacetic acid.

  • Transesterification: This reversible reaction proceeds toward ester formation driven by excess methyl acetate and removal of byproducts.

  • Catalyst Role: The choice of Lewis acid impacts reaction rate and selectivity, with titanium tetrachloride providing optimal activation without excessive side reactions or catalyst degradation.

  • The transesterification method with Lewis acid catalysts is favored for industrial scale due to:

    • Shorter reaction times (2–16 hours)

    • High purity and yield, reducing downstream purification costs

    • Use of less toxic and corrosive catalysts, improving equipment longevity and worker safety

    • Easier control of reaction parameters in continuous flow or batch reactors

    • Cost-effectiveness by minimizing raw material and catalyst consumption.

Preparation Method Catalyst(s) Reaction Time Yield (%) Purity (%) Industrial Suitability Notes
Direct Esterification Sulfuric acid 5+ hours ~87 ~99 Moderate Corrosive catalyst, longer time
Transesterification (TiCl4) Titanium tetrachloride 2–10 hours 86–93 98.8–99.6 High Preferred catalyst, efficient
Transesterification (Mg(ClO4)2) Magnesium perchlorate ~8 hours ~76 99.1 Moderate Lower yield
Transesterification (ZnCl2) Zinc chloride ~8 hours ~75 97.8 Moderate Lower yield

The transesterification method catalyzed by titanium tetrachloride stands out as the most efficient and scalable approach for preparing methyl 2-(4-bromo-3-chlorophenyl)acetate, combining high yield, excellent purity, and operational safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position is preferentially substituted due to its higher leaving-group ability compared to chlorine. The electron-deficient aromatic ring facilitates NAS under strongly basic conditions.

Key Reactions and Conditions:

Reagent SystemConditionsProduct
Sodium methoxide (NaOCH₃)DMSO, 80–100°C, refluxMethyl 2-(4-methoxy-3-chlorophenyl)acetate
Potassium tert-butoxide (KOtBu)DMF, 120°C, 12 hMethyl 2-(4-aryl-3-chlorophenyl)acetate

NAS typically targets the bromine position, yielding methoxy or aryl-substituted derivatives. Chlorine substitution is less common unless subjected to harsher conditions or specialized catalysts.

Reduction Reactions

The ester group undergoes reduction to form primary alcohols.

Reagents and Outcomes:

ReagentSolventProduct
LiAlH₄Anhydrous ether2-(4-Bromo-3-chlorophenyl)ethanol
DIBAL-HTHF, −78°C2-(4-Bromo-3-chlorophenyl)acetaldehyde

Complete reduction with LiAlH₄ proceeds quantitatively, while partial reduction with DIBAL-H yields aldehydes.

Oxidation Reactions

Oxidation converts the ester to a carboxylic acid or ketone, depending on conditions.

Oxidizing AgentMediumProduct
KMnO₄H₂O, H₂SO₄, Δ2-(4-Bromo-3-chlorophenyl)acetic acid
CrO₃Acetic acid, Δ2-(4-Bromo-3-chlorophenyl)acetyl chloride

Strong oxidative cleavage of the ester group generates the corresponding carboxylic acid, pivotal for further derivatization.

Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the ester bond:

ConditionCatalystProduct
6M HCl, refluxH⁺2-(4-Bromo-3-chlorophenyl)acetic acid
2M NaOH, ethanol, ΔOH⁻Sodium 2-(4-bromo-3-chlorophenyl)acetate

Base hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling aryl-aryl or aryl-heteroatom bond formation.

Suzuki-Miyaura Coupling:

Boronic AcidCatalyst SystemProductYield
4-Chlorophenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, ΔMethyl 2-(4-(4-chlorophenyl)-3-chlorophenyl)acetate51%

Ullmann Coupling:

AmineCatalyst SystemProduct
AnilineCuI, 1,10-phenanthrolineMethyl 2-(4-anilino-3-chlorophenyl)acetate

Cross-coupling reactions selectively replace bromine while retaining the chlorine substituent .

Comparative Reactivity Analysis

Reaction TypeRate DeterminantPositional SelectivityFunctional Group Tolerance
NASLeaving-group ability (Br > Cl)Para > metaSensitive to steric effects
Suzuki CouplingPd catalyst efficiencyExclusive para-bromineTolerates esters, halogens
ReductionHydride source strengthEster groupUnaffected by aryl halides

Mechanistic Insights

  • NAS: Proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring, followed by halide departure.

  • Suzuki Coupling: Involves oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

  • Ester Reduction: LiAlH₄ delivers hydrides to the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol.

Scientific Research Applications

Chemistry

Methyl 2-(4-bromo-3-chlorophenyl)acetate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

  • Nucleophilic Aromatic Substitution : The compound can undergo substitution reactions where the halogen atoms are replaced by other functional groups, enabling the creation of diverse derivatives.
  • Reduction Reactions : The ester group can be reduced to an alcohol using lithium aluminum hydride, facilitating further chemical transformations.
  • Oxidation Reactions : It can be oxidized to form carboxylic acids, expanding its utility in synthetic organic chemistry.

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Research indicates that it exhibits significant antibacterial and antifungal properties. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM for bacteria and 16.69 to 78.23 µM for fungi like Candida albicans.
MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23
  • Anticancer Activity : The compound has been evaluated for cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). Studies indicate a dose-dependent response with significant reductions in cell viability at concentrations above 20 µM, suggesting potential as an anticancer agent.

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers tested its efficacy against various bacterial strains. The results demonstrated that the compound effectively inhibited growth at low concentrations, showcasing its potential as a lead compound for developing new antibiotics.

Anticancer Evaluation

Another pivotal study focused on the cytotoxicity of this compound on HT-29 cells using MTT assays. The findings revealed that concentrations exceeding 20 µM led to a notable decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. This suggests that the compound may induce apoptosis in cancer cells via mechanisms such as electrophilic attack on nucleophilic sites on biomolecules.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-3-chlorophenyl)acetate depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the bromine and chlorine atoms activate the phenyl ring towards nucleophilic attack. In reduction and oxidation reactions, the ester group undergoes transformations through well-known organic reaction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Ethyl 2-(4-Bromo-3-Fluorophenyl)Acetate (CAS: 1296223-82-9)
  • Molecular Formula : C₁₀H₁₀BrF₂O₂
  • Key Differences :
    • Fluorine replaces chlorine at the 3-position.
    • Ethyl ester group instead of methyl.
  • Ethyl ester may enhance lipophilicity compared to the methyl variant .
b) Methyl 2-Bromo-2-(4-Methoxyphenyl)Acetate (CAS: 50612-99-2)
  • Molecular Formula : C₁₀H₁₁BrO₃
  • Key Differences :
    • Methoxy group replaces chloro and bromo substituents.
    • Bromine is on the acetate chain rather than the phenyl ring.
  • Impact :
    • Methoxy’s electron-donating nature could reduce ring electrophilicity.
    • Bromine on the acetate may influence steric hindrance in coupling reactions .

Functional Group Variations

a) Methyl 2-(4-(Bromomethyl)-2-Chlorophenoxy)Acetate (CAS: 864685-36-9)
  • Molecular Formula : C₁₀H₁₀BrClO₃
  • Key Differences: Bromomethyl and phenoxy groups replace the 4-bromo-3-chlorophenyl moiety.
  • Bromomethyl group offers a reactive site for further alkylation or elimination reactions .
b) Ethyl 2-Amino-2-(4-Bromo-3-Chlorophenyl)Acetate Hydrochloride
  • Molecular Formula : C₇H₁₂ClN₃O (base)
  • Key Differences: Amino group on the acetate chain and ethyl ester. Hydrochloride salt form enhances solubility in polar solvents.
  • Impact: Amino group enables participation in acid-base chemistry or coordination complexes. Salt formation may stabilize the compound for pharmaceutical applications .

Ketone vs. Ester Derivatives

2-Bromo-4'-Methoxyacetophenone (CAS: 2632-13-5)
  • Molecular Formula : C₉H₉BrO₂
  • Key Differences :
    • Ketone group instead of ester.
    • Methoxy substituent at the 4-position.
  • Impact :
    • Ketone’s higher electrophilicity makes it more reactive toward nucleophiles (e.g., Grignard reagents).
    • Lower steric hindrance compared to ester derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Predicted CCS (Ų) [M+H]+ Applications/Reactivity
Methyl 2-(4-bromo-3-chlorophenyl)acetate 171425-52-8 C₉H₈BrClO₂ 4-Br, 3-Cl, methyl ester 143.8 Intermediate in organic synthesis
Ethyl 2-(4-bromo-3-fluorophenyl)acetate 1296223-82-9 C₁₀H₁₀BrF₂O₂ 4-Br, 3-F, ethyl ester N/A Potential fluorinated drug precursor
Methyl 2-bromo-2-(4-methoxyphenyl)acetate 50612-99-2 C₁₀H₁₁BrO₃ 4-OCH₃, Br on acetate N/A Bromination studies
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 4-OCH₃, ketone N/A Ketone-based reactions

Biological Activity

Methyl 2-(4-bromo-3-chlorophenyl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine and chlorine atom on the aromatic ring, which significantly influences its biological properties. The molecular formula is C10H8BrClO2, and the compound exhibits both lipophilic and hydrophilic characteristics due to the ester functional group.

Antimicrobial Activity

Research indicates that compounds with halogen substituents, such as bromine and chlorine, often exhibit enhanced antimicrobial properties. For instance, studies have demonstrated that derivatives of similar structures show promising antibacterial and antifungal activities against various strains:

  • Bacterial Activity : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have ranged from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound also exhibits antifungal properties, with MIC values reported between 16.69 to 78.23 µM against Candida albicans .

Table 1: Antimicrobial Activity Summary

MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Anticancer Activity

The anticancer potential of this compound has been explored in several studies focusing on its cytotoxic effects against cancer cell lines:

  • Cell Lines Tested : The compound has been evaluated against colon cancer (HT-29) and lung cancer (A549) cell lines using MTT assays, which measure cell viability . Results indicate that it can induce cytotoxicity at varying concentrations, suggesting a dose-dependent response.

Case Study: Cytotoxicity Evaluation

In one study, this compound was tested alongside other derivatives for their cytotoxic effects on HT-29 cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with IC50 values nearing those of established chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Electrophilic Attack : The halogen substituents may enhance the electrophilicity of the compound, facilitating interactions with nucleophilic sites on biomolecules such as proteins and DNA.
  • Cell Cycle Arrest : Preliminary studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Role of Halogens : The presence of bromine and chlorine atoms increases lipophilicity and enhances interaction with cellular membranes.
  • Phenyl Ring Substitution : Variations in substitution patterns on the phenyl ring significantly affect both antimicrobial and anticancer activities, indicating that specific electronic and steric factors are critical for efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 2-(4-bromo-3-chlorophenyl)acetate, and how can purity be optimized?

  • Methodology :

  • Esterification : React 4-bromo-3-chlorophenylacetic acid (structural analog of compounds in and ) with methanol using acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Monitor reaction progress via TLC.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Verify purity via HPLC (as referenced in for related bromophenylacetic acids) or NMR (¹H/¹³C).
  • Key Considerations : Substituent positions (bromo at C4, chloro at C3) may influence reaction kinetics; steric effects require optimized temperature control .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Use SHELX ( ) for structure refinement and ORTEP-3 ( ) for visualization.
  • Spectroscopic Analysis : Compare experimental IR and NMR data with DFT-predicted spectra (e.g., B3LYP/6-31G* as in ). Discrepancies in vibrational modes (e.g., ester C=O stretch) may indicate conformational differences.
  • Reference Standards : Cross-check melting points and spectral data with analogs like methyl 2-(4-bromophenyl)acetate () .

Advanced Research Questions

Q. How do electronic effects of the 4-bromo-3-chloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP functional, TZ2P basis set as in ) to map electron density distributions and Fukui indices. Compare with experimental Suzuki-Miyaura coupling yields using Pd catalysts.
  • Substituent Analysis : The electron-withdrawing Cl and Br groups may reduce aryl ring electron density, slowing oxidative addition. Use Hammett parameters (σ) to correlate reaction rates with electronic effects .

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

  • Methodology :

  • Functional Selection : Test multiple DFT functionals (e.g., LSDA, BLYP, B3LYP as in ) for vibrational frequency calculations. B3LYP often outperforms others for IR and CD spectra.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to account for polarity-induced shifts in NMR or UV-Vis spectra.
  • Error Analysis : Quantify deviations using root-mean-square error (RMSE) between computed and experimental data. Re-evaluate basis set adequacy (e.g., 3-21G vs. TZ2P in ) .

Q. What strategies are effective for resolving structural ambiguities in derivatives of this compound?

  • Methodology :

  • Multi-Technique Validation : Combine X-ray diffraction ( ), NOESY NMR (for stereochemistry), and high-resolution mass spectrometry (HRMS).
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., ester group rotation barriers).
  • Comparative Crystallography : Reference isostructural analogs like ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride ( ) to infer bond lengths/angles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromo-3-chlorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-bromo-3-chlorophenyl)acetate

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